1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol
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Overview
Description
1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol is a complex organic compound that features a bromophenoxy group, an imidazo[1,2-a]pyridine moiety, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine scaffold through condensation reactions, multicomponent reactions, or oxidative coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects . The bromophenoxy group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar biological activities.
Bromophenoxy compounds: Compounds with bromophenoxy groups have comparable chemical reactivity and applications.
Uniqueness
1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H20BrN3O2 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
1-(4-bromophenoxy)-3-(2-imidazo[1,2-a]pyridin-2-ylethylamino)propan-2-ol |
InChI |
InChI=1S/C18H20BrN3O2/c19-14-4-6-17(7-5-14)24-13-16(23)11-20-9-8-15-12-22-10-2-1-3-18(22)21-15/h1-7,10,12,16,20,23H,8-9,11,13H2 |
InChI Key |
IFHGQNJKEPINGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNCC(COC3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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